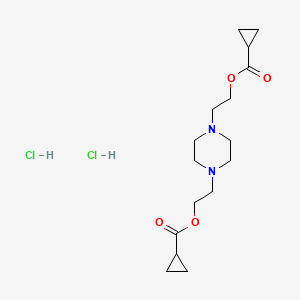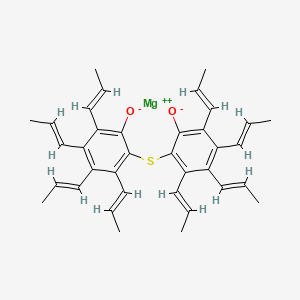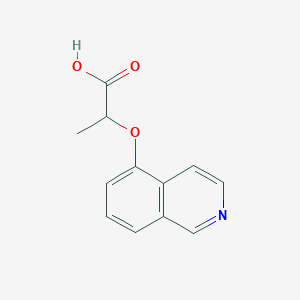
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-: is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.1.0]heptane framework with a carbonyl chloride functional group at the 7th position and two methyl groups at the 3rd and 6th positions. The stereochemistry is specified as (1alpha,6alpha,7beta), indicating the spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. Subsequent functionalization steps introduce the carbonyl chloride group and the methyl substituents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, forming amides or esters.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can convert the carbonyl chloride group to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and bases are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include amides, esters, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Carbonyl chloride compounds: Molecules with the carbonyl chloride functional group but different core structures.
Uniqueness
The uniqueness of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- lies in its specific combination of a bicyclic framework with a carbonyl chloride group and methyl substituents, which imparts distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of Bicyclo(410)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
98973-72-9 |
|---|---|
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
(1R,6R,7S)-3,6-dimethylbicyclo[4.1.0]hept-2-ene-7-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-6-3-4-10(2)7(5-6)8(10)9(11)12/h5,7-8H,3-4H2,1-2H3/t7-,8-,10-/m1/s1 |
Clé InChI |
FIGFUHYDKWUBQU-NQMVMOMDSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@@H]([C@@]2(CC1)C)C(=O)Cl |
SMILES canonique |
CC1=CC2C(C2(CC1)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


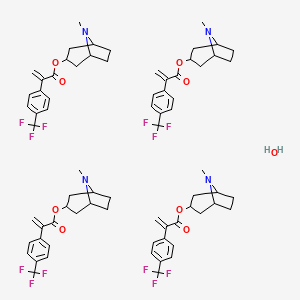
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
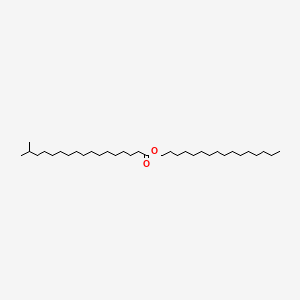

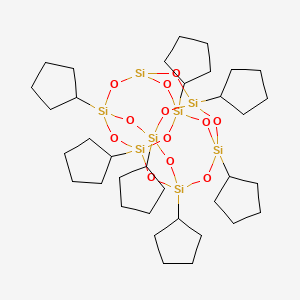
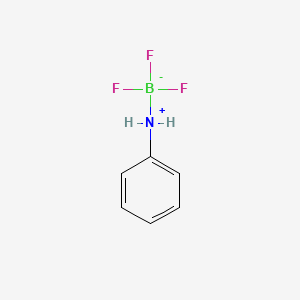
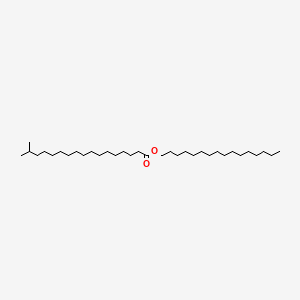
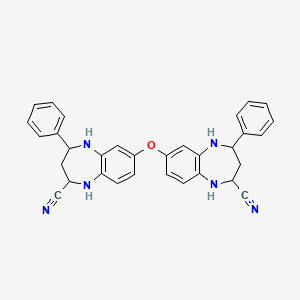
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
